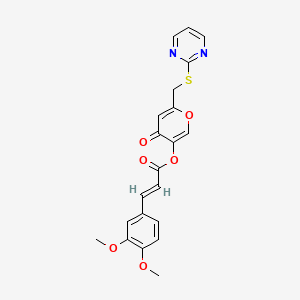![molecular formula C19H18FNO3 B2598913 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide CAS No. 2034610-92-7](/img/structure/B2598913.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with monoamine transporters and 5-ht receptors .
Mode of Action
It’s suggested that similar compounds are substrate-type releasers at dopamine transporters (dat), norepinephrine transporters (net), and serotonin transporters (sert) with nanomolar potencies .
Biochemical Pathways
Similar compounds have been found to affect major signaling pathways such as mapk and akt/mtor .
Pharmacokinetics
The molecular weight of the compound is 175227 , which could potentially influence its bioavailability.
Result of Action
Biochemische Analyse
Biochemical Properties
It is known that benzofuran derivatives can interact with monoamine transporters and serotonin receptors . These interactions could potentially influence various biochemical reactions within the cell.
Cellular Effects
Related benzofuran compounds have been shown to cause significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and QT prolongation . These effects suggest that N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to act as a neurotransmitter agonist by binding to the serotonin and dopamine receptors in the brain. This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Dosage Effects in Animal Models
Related benzofuran compounds have been shown to produce sustained stimulant-like effects in rats . These effects were more potent than those produced by 3,4-methylenedioxyamphetamine (MDA), suggesting that this compound could have similar effects.
Vorbereitungsmethoden
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide typically involves several steps. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde and an appropriate alkylating agent.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a propan-2-yl halide under basic conditions.
Fluorination and methoxylation:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using microwave-assisted synthesis or flow chemistry techniques .
Analyse Chemischer Reaktionen
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzofuran derivatives and amides .
Wissenschaftliche Forschungsanwendungen
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide can be compared with other benzofuran derivatives, such as:
1-(1-benzofuran-2-yl)propan-2-amine: This compound has similar structural features but lacks the fluoro and methoxy groups, which may result in different biological activities.
5-phenyl-1-benzofuran-2-yl derivatives: These compounds have a phenyl group at the 5-position of the benzofuran ring and exhibit antimicrobial and antioxidant activities.
(2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine: This compound has a different substitution pattern and is studied for its potential anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)14-7-8-18(23-2)16(20)11-14/h3-8,10-12H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGROZKXJOYSLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2598832.png)
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2598834.png)
![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)

![2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol](/img/structure/B2598839.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2598840.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)



![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)


